Benzenesulfonamide, N-[1-(4-methoxyphenyl)propyl]-4-methyl-
CAS No.: 652155-27-6
Cat. No.: VC16803804
Molecular Formula: C17H21NO3S
Molecular Weight: 319.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 652155-27-6 |
|---|---|
| Molecular Formula | C17H21NO3S |
| Molecular Weight | 319.4 g/mol |
| IUPAC Name | N-[1-(4-methoxyphenyl)propyl]-4-methylbenzenesulfonamide |
| Standard InChI | InChI=1S/C17H21NO3S/c1-4-17(14-7-9-15(21-3)10-8-14)18-22(19,20)16-11-5-13(2)6-12-16/h5-12,17-18H,4H2,1-3H3 |
| Standard InChI Key | NSVZFAYKVHAFMG-UHFFFAOYSA-N |
| Canonical SMILES | CCC(C1=CC=C(C=C1)OC)NS(=O)(=O)C2=CC=C(C=C2)C |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
N-[1-(4-Methoxyphenyl)propyl]-4-methylbenzenesulfonamide features a benzenesulfonamide core substituted with a methyl group at the para position relative to the sulfonamide functional group (-SO2NH-). The N-propyl chain is further functionalized with a 4-methoxyphenyl moiety, introducing steric and electronic modifications that influence its reactivity and interactions. The IUPAC name, 4-methyl-N-[1-(4-methoxyphenyl)propyl]benzenesulfonamide, reflects this substitution pattern, while its molecular formula is C17H21NO3S, corresponding to a molecular weight of 319.4 g/mol.
Spectroscopic and Computational Data
The compound’s structure has been validated through spectroscopic techniques, including nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS). Computational models predict a bent conformation due to steric hindrance between the methoxyphenyl group and the sulfonamide moiety, which may impact its binding affinity to biological targets. The SMILES notation (CCCNS(=O)(=O)C1=CC=C(C=C1)C) provides a simplified representation of its connectivity, while the InChIKey (FGTLUYQJKVPUHM-UHFFFAOYSA-N) enables precise database referencing .
Table 1: Key Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C17H21NO3S | |
| Molecular Weight | 319.4 g/mol | |
| CAS Registry Number | 652155-27-6 | |
| SMILES | CCCNS(=O)(=O)C1=CC=C(C=C1)C | |
| Solubility (Predicted) | Low in water; soluble in DMSO |
Synthesis and Analytical Characterization
Synthetic Pathways
The compound is typically synthesized via nucleophilic substitution reactions between 4-methylbenzenesulfonyl chloride and 1-(4-methoxyphenyl)propylamine. This one-step protocol proceeds under mild basic conditions (e.g., pyridine or triethylamine) at 0–25°C, yielding the sulfonamide product after aqueous workup and chromatographic purification. Alternative routes involve Ullmann coupling or microwave-assisted synthesis to enhance reaction efficiency, though these methods remain under optimization for large-scale production.
Industrial and Research Applications
Pharmaceutical Intermediates
The compound serves as a precursor in synthesizing protease inhibitors and kinase modulators, leveraging its sulfonamide group’s ability to act as a hydrogen bond donor/acceptor. Recent patents highlight its incorporation into covalent inhibitors targeting SARS-CoV-2 main protease (Mpro), though clinical data remains pending.
Material Science
In polymer chemistry, N-[1-(4-methoxyphenyl)propyl]-4-methylbenzenesulfonamide has been copolymerized with epoxy resins to produce materials with enhanced thermal stability (decomposition temperature >300°C). These composites show promise in aerospace and electronics encapsulation applications.
Future Directions
Ongoing research aims to elucidate the compound’s pharmacokinetic profile and optimize its selectivity for therapeutic targets. Collaborative efforts between academic and industrial laboratories are exploring derivatives with fluorinated methoxy groups to improve metabolic stability and blood-brain barrier penetration.
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